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molecular formula C9H8O4 B8560729 Benzoyloxyacetic acid

Benzoyloxyacetic acid

Cat. No. B8560729
M. Wt: 180.16 g/mol
InChI Key: GLRLYEVLJAZIFU-UHFFFAOYSA-N
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Patent
US05073641

Procedure details

A mixture of 2-(benzoyloxy)acetic acid (12.6 g) and thionyl chloride (15 ml) was refluxed for 3 h. Excess of thionyl chloride was removed in vacuo and the crude (benzoyloxy)acetyl chloride obtained was purified by distillation in vacuo. The yield was 88%. Mp 25°-26° C.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][C:11]([OH:13])=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:16])=O>>[C:1]([O:9][CH2:10][C:11]([Cl:16])=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Excess of thionyl chloride was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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